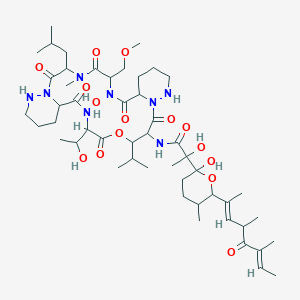
Citropeptin
Description
Citropeptin is a cyclic hexadepsipeptide antibiotic first isolated from Streptomyces flavidovirens strain K3619 . It belongs to the azinothricin family of natural products, characterized by a 19-membered macrocyclic core composed of six alternating peptide and ester bonds (depsipeptide structure) and a variable fatty acid (FA) side chain . This compound exhibits potent cytotoxicity against cancer cell lines and antibacterial activity against Gram-positive bacteria . Its structure was elucidated via NMR spectroscopy and crystallography, confirming similarities to azinothricin, A83586C, and GE3 in the peptide lactone core but distinct features in its acyl substituent .
Properties
CAS No. |
128554-13-2 |
|---|---|
Molecular Formula |
C50H82N8O15 |
Molecular Weight |
1035.2 g/mol |
IUPAC Name |
2-[6-[(2E,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-4-methyl-3-(2-methylpropyl)-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]propanamide |
InChI |
InChI=1S/C50H82N8O15/c1-14-28(6)39(60)30(8)24-31(9)41-29(7)19-20-50(69,73-41)49(11,68)48(67)54-38-40(27(4)5)72-47(66)37(32(10)59)53-42(61)33-17-15-21-51-56(33)44(63)35(23-26(2)3)55(12)43(62)36(25-71-13)58(70)45(64)34-18-16-22-52-57(34)46(38)65/h14,24,26-27,29-30,32-38,40-41,51-52,59,68-70H,15-23,25H2,1-13H3,(H,53,61)(H,54,67)/b28-14+,31-24+ |
InChI Key |
HHBCEPSFYPJHIF-AIRRWTJMSA-N |
SMILES |
CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)C(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |
Canonical SMILES |
CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |
Synonyms |
citropeptin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Azinothricin-Family Compounds
Structural Features
Citropeptin shares a conserved cyclic hexadepsipeptide backbone with azinothricin-family members but differs in the acyl side chain and hydroxylation patterns. Key structural comparisons include:
Key Observations :
- Core Structure : All compounds share a conserved cyclic hexadepsipeptide backbone with two piperazic acid residues, critical for macrocycle formation .
- Acyl Side Chain: Variability in FA chain length, hydroxylation, and functional groups (e.g., pyrane, epoxide) dictates bioactivity and target specificity . This compound’s pyrane-containing FA distinguishes it from azinothricin’s hydroxylated C16 chain .
- Stereochemistry : Similar specific rotations ([α]D^20 ≈ −111° to −116°) indicate conserved stereochemistry in the peptide core .
Antitumor Activity
- This compound : Demonstrates cytotoxicity against HCT-116 colon cancer cells (IC50 ~0.1 µg/mL) .
- GE3: Reduces tumor volume by 47% in PSN1 pancreatic carcinoma xenografts at 2 mg/kg .
- A83586C/Azinothricin: Inhibit β-catenin/TCF4- and E2F-mediated transcription, disrupting cancer cell proliferation .
Antibacterial Activity
- This compound : Active against Staphylococcus aureus (MIC 0.5 µg/mL) .
- Variapeptin : Targets Gram-positive bacteria but exhibits mammalian cytotoxicity .
Apoptosis Induction
- Polyoxypeptin A: Induces apoptosis in AsPC-1 pancreatic adenocarcinoma cells at 0.062 µg/mL .
Research Implications and Gaps
Structure-Activity Relationships: The pyrane group in this compound’s FA may enhance membrane permeability compared to azinothricin’s hydroxylated chain .
Underexplored Biosynthesis: this compound’s gene cluster is uncharacterized, limiting engineering for yield or novel analogs .
Therapeutic Potential: Hybrid molecules (e.g., A83586C-citropeptin) highlight opportunities to optimize bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


